2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic compound characterized by its complex structure, comprising a benzothiazole group, a chloropyridinyl ether group, and a piperidinyl ethanone group. These components grant the compound unique properties that have been explored for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzothiazole Derivative Formation: : The synthesis usually starts with the formation of a benzothiazole derivative. This can be achieved by cyclization reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives.
Thiol Substitution: : The next step involves the substitution of the thiol group in the benzothiazole with an ethanone derivative. This reaction typically employs a base catalyst under controlled temperature conditions.
Pyridinyl Ether Formation: : The chloropyridine moiety is then introduced via an etherification reaction with the piperidinyl ethanone derivative. This step requires anhydrous conditions and a strong base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial synthesis might adopt a similar route but optimized for large-scale production. This includes using bulk reagents, continuous flow reactors, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones under oxidative conditions.
Reduction: : Reduction reactions can occur at the carbonyl group, converting it into an alcohol derivative.
Substitution: : Various substitution reactions can modify the benzothiazole or pyridine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) for sulfoxidation.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing the carbonyl group.
Substitution: : Halogens, nitrating agents, or alkylating agents for introducing substituents onto the aromatic rings.
Major Products
Sulfoxides and sulfones: : Resulting from oxidation reactions.
Alcohols: : From reduction of the carbonyl group.
Substituted Aromatics: : Derived from various substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: : The compound can act as a ligand in coordination chemistry, assisting in the formation of catalysts for organic reactions.
Biology
Biochemical Probes: : Used in the design of probes for studying biological pathways and interactions.
Antimicrobial Agents: : Exhibits potential as an antimicrobial due to the presence of bioactive moieties.
Medicine
Drug Development: : Explored in medicinal chemistry for its potential therapeutic effects, particularly as an inhibitor of certain enzymes or receptors.
Diagnostics: : Potential use in imaging and diagnostic applications due to its distinct chemical properties.
Industry
Material Science: : Utilized in the development of new materials with specific properties, such as polymers or surface coatings.
Agriculture: : Possible applications as a component in pesticides or herbicides.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The benzothiazole and pyridine rings play crucial roles in binding to these targets, while the piperidine and ethanone groups may influence the overall binding affinity and specificity. The mechanism often involves inhibition of enzymatic activity or modulation of receptor functions, impacting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone: : Lacks the chloropyridine moiety, affecting its biological activity and specificity.
1-(4-(Pyridin-4-yloxy)piperidin-1-yl)ethanone: : Absence of the benzothiazole ring alters its chemical reactivity and applications.
Uniqueness
The presence of both the benzothiazole and chloropyridinyl ether groups in 2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone enhances its versatility in chemical reactions and broadens its spectrum of scientific research applications. This dual functionality sets it apart from similar compounds, offering unique opportunities for innovation in various fields.
Conclusion
This compound is a compound of significant interest across multiple disciplines due to its complex structure and diverse applications. Understanding its synthesis, chemical behavior, and mechanisms of action provides valuable insights that can drive further research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S2/c20-14-11-21-8-5-16(14)25-13-6-9-23(10-7-13)18(24)12-26-19-22-15-3-1-2-4-17(15)27-19/h1-5,8,11,13H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWOUCZBXJNVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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